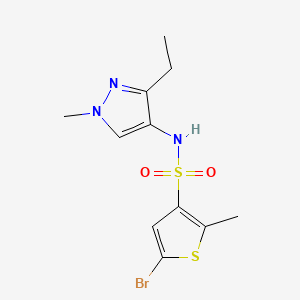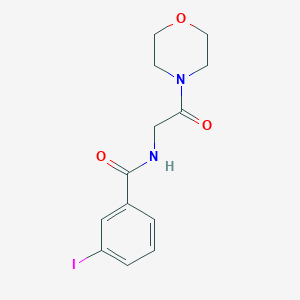![molecular formula C13H17FN2O2 B6644071 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide, also known as MPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide involves its binding to specific receptors in the brain, including the nicotinic acetylcholine receptor (nAChR) and the sigma-1 receptor (σ1R). This compound acts as a positive allosteric modulator of nAChR, enhancing its activity and increasing the release of neurotransmitters such as dopamine and acetylcholine. This compound also acts as an agonist of σ1R, which is involved in various physiological processes such as cell survival, stress response, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function, the modulation of dopamine release, and the protection of neuronal cells from oxidative stress and neurotoxicity. This compound has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a crucial role in neuronal survival and function.
实验室实验的优点和局限性
4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its relatively high cost and limited availability, which may restrict its use in large-scale studies.
未来方向
The potential applications of 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide are vast, and several future directions can be explored. One direction is the development of novel drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of this compound in the treatment of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a tool to study the role of specific receptors in the brain and their potential therapeutic targets can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The synthesis of this compound involves the reaction between 4-fluoro-2-methylbenzoic acid and (S)-(-)-3-methoxypyrrolidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This compound acts as a positive allosteric modulator of nAChR and an agonist of σ1R, enhancing cognitive function, modulating dopamine release, and protecting neuronal cells from oxidative stress and neurotoxicity. While this compound has several advantages for lab experiments, including its high purity and stability, its relatively high cost and limited availability may restrict its use in large-scale studies. Several future directions can be explored, including the development of novel drugs based on the structure of this compound and the investigation of its potential role in the treatment of various neurodegenerative diseases.
合成方法
The synthesis of 4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide involves the reaction between 4-fluoro-2-methylbenzoic acid and (S)-(-)-3-methoxypyrrolidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 99%.
科学研究应用
4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, this compound has been used as a tool to study the role of specific receptors in the brain and their potential therapeutic targets.
属性
IUPAC Name |
4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-8-5-9(14)3-4-10(8)13(17)16-11-6-15-7-12(11)18-2/h3-5,11-12,15H,6-7H2,1-2H3,(H,16,17)/t11?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUMRCSPQIEVCA-KIYNQFGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2CNCC2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2CNC[C@@H]2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)

![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)


![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)
